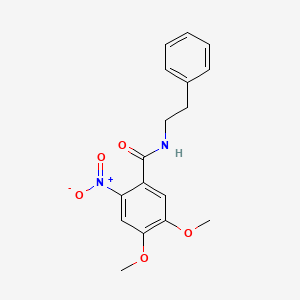

4,5-dimethoxy-2-nitro-N-phenethylbenzamide

Descripción

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Synthesis and Materials Science

Benzamide and its derivatives represent a class of organic compounds that are fundamental to modern chemistry. wikipedia.org Characterized by a benzene (B151609) ring attached to an amide functional group, this scaffold is a versatile building block in organic synthesis. mdpi.com The amide bond's stability and the phenyl ring's capacity for various substitutions allow for the creation of a vast library of molecules with tailored properties. In chemical synthesis, benzamides are crucial intermediates for producing more complex molecules and are central to many named reactions. mdpi.com

The significance of benzamide derivatives extends prominently into materials science and pharmacology. In materials science, the rigid structure of the benzamide core and its ability to form strong hydrogen bonds are exploited in the development of polymers and molecular crystals. acs.org These organized structures can exhibit unique optical or electronic properties. Furthermore, fluorine substitution on the benzamide scaffold has been shown to suppress disorder in molecular crystals, a critical factor for controlling the material's electric and mechanical properties. acs.org Benzamide derivatives have also been investigated as corrosion inhibitors, forming protective layers on metal surfaces. scielo.org.za

In the realm of medicinal chemistry, the benzamide framework is a well-established pharmacophore found in a wide array of therapeutic agents. The structural and electronic properties of benzamides allow them to interact with biological targets like enzymes and receptors. Consequently, substituted benzamides are utilized as analgesics, antiemetics, and antipsychotics. wikipedia.orgscielo.org.za Their utility as versatile building blocks enables chemists to perform detailed structure-activity relationship (SAR) studies, optimizing compounds for specific biological activities. mdpi.com

Systematic Nomenclature and Structural Features of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide

The name "4,5-dimethoxy-2-nitro-N-phenethylbenzamide" systematically describes the molecule's intricate structure, which is built upon a core benzamide scaffold. An analysis of its nomenclature reveals its constituent parts:

Benzamide : This is the parent structure, consisting of a benzene ring bonded to a carbonyl group, which is in turn bonded to a nitrogen atom (carboxamide).

4,5-dimethoxy : This indicates the presence of two methoxy (B1213986) groups (-OCH₃) attached to the 4th and 5th carbons of the benzene ring, relative to the carboxamide group attachment point (carbon 1).

2-nitro : This specifies a nitro group (-NO₂) is attached to the 2nd carbon of the benzene ring.

N-phenethyl : This signifies that a phenethyl group (a two-carbon chain attached to a phenyl ring, -CH₂CH₂C₆H₅) is bonded to the nitrogen atom of the amide.

The molecule is thus a highly substituted amide. The core is a benzoic acid derivative, which is amidated with phenethylamine (B48288). The benzene ring of the benzoic acid portion is electron-rich due to the two methoxy groups but also features a strong electron-withdrawing nitro group.

Table 1: Physicochemical Properties of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide

| Property | Value |

|---|---|

| CAS Number | 5873-58-5 |

| Molecular Formula | C₁₇H₁₈N₂O₅ |

| Appearance | White powder lookchem.com |

| Application | Pharmaceutical intermediate lookchem.com |

Note: Data is based on available chemical supplier information.

Historical Development and Evolution of Synthetic Strategies for Complex Benzamide Scaffolds

The synthesis of amides is one of the most fundamental and widely studied transformations in organic chemistry. nih.gov Historically, the most common method for preparing benzamides involves the acylation of an amine with a reactive derivative of a benzoic acid, typically an acyl chloride. nih.gov This straightforward approach, often requiring a base to neutralize the HCl byproduct, has been a cornerstone of organic synthesis for over a century.

As the demand for more complex and multifunctional molecules grew, particularly in drug discovery, synthetic strategies evolved to become more sophisticated and efficient. The development of peptide coupling reagents, such as carbodiimides, revolutionized amide bond formation by allowing the direct reaction of a carboxylic acid with an amine under mild conditions, avoiding the need for harsh reagents like thionyl chloride to form the acyl chloride. google.com

The synthesis of a complex molecule like 4,5-dimethoxy-2-nitro-N-phenethylbenzamide exemplifies a modern, multi-step synthetic approach. A plausible synthetic route would involve:

Synthesis of the Benzoic Acid Precursor : The starting material is often a simpler, commercially available substituted benzene. For instance, 4,5-dimethoxy-2-nitrobenzoic acid can be synthesized from 3,4-dimethoxybenzaldehyde (B141060). This aldehyde is first nitrated to produce 4,5-dimethoxy-2-nitrobenzaldehyde. prepchem.com Subsequently, the aldehyde functional group is oxidized to a carboxylic acid to yield 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com

Amide Bond Formation : The synthesized 4,5-dimethoxy-2-nitrobenzoic acid is then coupled with phenethylamine. This can be achieved via the classic acyl chloride method or, more commonly in modern synthesis, by using a coupling agent to activate the carboxylic acid directly.

This evolution from simple, single-step acylations to multi-step, highly controlled syntheses allows for the precise construction of complex benzamide scaffolds with specific functional group arrangements, which is critical for applications in fields like medicinal chemistry and materials science. asiaresearchnews.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 4,5-dimethoxy-2-nitro-N-phenethylbenzamide | C₁₇H₁₈N₂O₅ |

| Benzamide | C₇H₇NO |

| Phenethylamine | C₈H₁₁N |

| 4,5-dimethoxy-2-nitrobenzoic acid | C₉H₉NO₆ |

| 3,4-dimethoxybenzaldehyde | C₉H₁₀O₃ |

| 4,5-dimethoxy-2-nitrobenzaldehyde | C₉H₉NO₅ |

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-23-15-10-13(14(19(21)22)11-16(15)24-2)17(20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRXJBXBOROEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974259 | |

| Record name | 4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-58-5 | |

| Record name | 4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethoxy 2 Nitro N Phenethylbenzamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, identifies the central amide linkage as the most logical point for disconnection. This C-N bond disconnection reveals two primary building blocks:

4,5-Dimethoxy-2-nitrobenzoic Acid : The aromatic carboxylic acid component that provides the benzoyl portion of the final molecule.

Phenethylamine (B48288) : The amine component that forms the N-phenethyl part of the amide.

4,5-Dimethoxy-2-nitrobenzoic acid, also known as 6-nitroveratric acid, is a crucial aromatic intermediate. cymitquimica.com Its synthesis can be achieved through various routes, typically involving the nitration of a dimethoxy-substituted benzene (B151609) ring followed by the oxidation of a side chain to a carboxylic acid, or vice-versa.

One effective method involves the direct nitration of 3,4-dimethoxybenzoic acid (veratric acid). chemicalbook.com In this process, the benzoic acid is treated with nitric acid, often in an ice-bath to control the exothermic reaction. The electron-donating methoxy (B1213986) groups direct the electrophilic nitration to the ortho and para positions. The position ortho to the carboxyl group and meta to both methoxy groups is sterically hindered, while the position ortho to one methoxy group and para to the other is activated, leading to the desired 2-nitro product.

Another high-yield synthesis starts from 3,4-dimethoxy-6-nitrobenzaldehyde. chemicalbook.comchemicalbook.com This aldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (B76162) in the presence of a hydrogen peroxide scavenger. This method is notable for its high efficiency and purity of the final product. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 4,5-Dimethoxy-2-nitrobenzoic Acid

| Starting Material | Key Reagents | Conditions | Yield | Purity | Source(s) |

| 3,4-Dimethoxybenzoic Acid | Nitric acid, water | 60 °C, 6 hours | 77% | N/A | chemicalbook.com |

| 3,4-Dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, H₂O₂, Acetic acid | ~50 °C | 93% | 99.5% (HPLC) | chemicalbook.comchemicalbook.com |

The resulting 4,5-dimethoxy-2-nitrobenzoic acid is a yellow crystalline powder with a melting point of 195-197 °C. chemicalbook.comsigmaaldrich.com It serves as a versatile precursor in the synthesis of various derivatives, including benzamides and quinazolines. cymitquimica.comchemicalbook.com

Phenethylamine is a primary amine that can be synthesized through several classical organic chemistry transformations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Common synthetic pathways to phenethylamine and its derivatives include:

Reduction of Nitriles : A widely used method involves the reduction of phenylacetonitrile (B145931) (benzyl cyanide). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile group directly to a primary amine. youtube.com

Reductive Amination : This method starts with phenylacetaldehyde. The aldehyde is reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to phenethylamine. Sodium cyanoborohydride is a common reagent for this process. youtube.com

Reduction of Nitroalkenes : The Henry reaction, involving the condensation of benzaldehyde (B42025) with nitromethane, produces β-nitrostyrene. youtube.com Subsequent reduction of the nitro group and the alkene double bond yields phenethylamine.

From Amides : The Hofmann rearrangement of 3-phenylpropanamide (B85529) or the reduction of phenylacetamide with a strong reducing agent like LiAlH₄ can also produce phenethylamine. youtube.com

Table 2: Overview of Common Synthetic Routes to Phenethylamine

| Precursor | Method | Key Reagents |

| Phenylacetonitrile | Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) |

| Phenylacetaldehyde | Reductive Amination | Ammonia (NH₃), Sodium cyanoborohydride (NaBH₃CN) |

| Benzaldehyde & Nitromethane | Henry Reaction followed by Reduction | Base, then a reducing agent (e.g., H₂, Pd/C or LiAlH₄) |

| Phenylacetamide | Amide Reduction | Lithium aluminum hydride (LiAlH₄) |

These methods provide access to the phenethylamine moiety required for the subsequent amide bond formation step.

Amide Bond Formation Strategies for N-Phenethylbenzamides

The formation of the amide bond between 4,5-dimethoxy-2-nitrobenzoic acid and phenethylamine is the final and key step in the synthesis of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Carbodiimides are among the most common and effective coupling reagents for amide synthesis. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are frequently used. masterorganicchemistry.comwikipedia.org

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgluxembourg-bio.com This intermediate is susceptible to nucleophilic attack by the amine (phenethylamine). The reaction proceeds under mild, neutral conditions, which is a significant advantage. masterorganicchemistry.com

To improve yields and prevent side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives are often employed. wikipedia.org 1-Hydroxybenzotriazole (B26582) (HOBt) is a classical additive that traps the O-acylisourea to form an active HOBt ester. luxembourg-bio.comnih.gov This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide. luxembourg-bio.comnih.gov

Table 3: Common Carbodiimide Coupling Reagents and Additives

| Reagent/Additive | Acronym | Key Features | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, widely used | Dicyclohexylurea (DCU), insoluble in many organic solvents |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Water-soluble, allowing for easy removal of urea (B33335) byproduct by aqueous extraction | Water-soluble urea derivative |

| 1-Hydroxybenzotriazole | HOBt | Suppresses side reactions and racemization | - |

The typical procedure involves stirring the carboxylic acid, amine, carbodiimide, and additive in an appropriate aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) at room temperature.

While carbodiimides are robust, research has led to the development of more modern activators to achieve higher efficiency and broader substrate scope. These reagents often offer faster reaction times and milder conditions.

Modern activators include:

Boronic Acid Catalysts : Reagents like 5-methoxy-2-iodophenylboronic acid (MIBA) can catalytically promote direct amidation at room temperature. organic-chemistry.org

Imidodisulfuryl Fluoride Reagents : [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) has been shown to be an effective carboxylic acid activator for the synthesis of amides and peptides under mild conditions. organic-chemistry.org

Triphosgene : This solid, less toxic phosgene (B1210022) equivalent can rapidly activate carboxylic acids, which then react swiftly with amines to yield amides, often in a continuous flow system. nih.gov

An alternative to direct coupling is the esterification-amidation sequence . This two-step approach involves first converting the carboxylic acid into an "active ester," a stable intermediate that can be purified before reaction with the amine. masterorganicchemistry.com The carboxylic acid is reacted with an alcohol component that has an electron-withdrawing group, such as N-hydroxysuccinimide (NHS) or p-nitrophenol, in the presence of a coupling agent like DCC. The resulting active ester is then treated with phenethylamine, which displaces the activated alcohol to form the stable amide bond in a process often referred to as aminolysis. youtube.com

Table 4: Examples of Modern Activation Strategies

| Activation Method | Key Reagent(s) | Typical Conditions | Advantages | Source(s) |

| Boronic Acid Catalysis | 5-methoxy-2-iodophenylboronic acid (MIBA), molecular sieves | Room temperature | Catalytic, mild conditions | organic-chemistry.org |

| Active Ester Formation | N-hydroxysuccinimide (NHS), DCC | Two steps: ester formation, then aminolysis | Stable, purifiable intermediate | masterorganicchemistry.com |

| Triphosgene Activation | Triphosgene, Diisopropylethylamine (DIPEA) | Microflow reactor, rapid mixing | Extremely fast reactions, high yields | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. ajrconline.org By using microwave irradiation as a heat source, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner product profiles. ijpsjournal.comresearchgate.net

The amide bond formation between 4,5-dimethoxy-2-nitrobenzoic acid and phenethylamine is well-suited for MAOS. The polar reactants and intermediates efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can overcome activation barriers more effectively than conventional heating.

A typical MAOS protocol for this synthesis would involve placing the two precursors and a suitable coupling agent in a microwave-safe vessel with a high-boiling polar solvent like DMF or under solvent-free conditions. mdpi.com The mixture is then irradiated for a short period (e.g., 2-15 minutes) at a controlled temperature. The significant reduction in reaction time is a primary advantage of this green chemistry approach. ajrconline.orgmdpi.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | Oil bath / Heating mantle | Microwave irradiation |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dimethylformamide (DMF) or solvent-free |

| Reaction Time | 4 - 24 hours | 2 - 15 minutes |

| Temperature | Room Temperature to Reflux | 80 - 150 °C |

| Typical Yield | Good to Excellent | Often higher due to reduced side reactions |

| Advantages | Simple setup | Drastic reduction in time, potential for higher yields, energy efficiency |

The application of microwave technology represents a significant advancement in the efficient and rapid synthesis of N-phenethylbenzamides and other related compounds. nih.gov

Oxidative Amidation Pathways for Benzamide (B126) Formation

The formation of the amide bond in 4,5-dimethoxy-2-nitro-N-phenethylbenzamide can be achieved through various methods, with oxidative amidation emerging as a highly atom-efficient alternative to traditional coupling reactions. ucl.ac.uk This pathway typically involves the reaction of an aldehyde with a primary amine in the presence of an oxidant and a catalyst, directly yielding the corresponding amide. For the synthesis of the target molecule, this would involve the oxidative coupling of 4,5-dimethoxy-2-nitrobenzaldehyde with phenethylamine.

Several catalytic systems have been developed for this transformation. One effective method utilizes a catalytic amount of potassium iodide (KI) in combination with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This system facilitates the conversion of a wide range of aldehydes and alcohols into amides with excellent yields. researchgate.net The reaction avoids the use of expensive or air-sensitive reagents, making it a practical choice. researchgate.net Another approach involves the use of nitroxide catalysts, such as 4-acetamido-TEMPO, with an oxidant like sodium persulfate, which is applicable to a variety of structurally diverse substrates. researchgate.net Furthermore, transition-metal catalysts, including copper-based systems, have been employed for the oxidative amidation of aldehydes and even methyl arenes, showcasing the versatility of this method. researchgate.net The general mechanism for these reactions often proceeds through the in-situ formation of an imine from the aldehyde and amine, which is then oxidized to the amide. The efficiency of these processes makes them attractive from a green chemistry perspective, as they often generate water as the primary byproduct. ucl.ac.uk

| Catalyst/Reagent System | Typical Oxidant | Key Advantages | Reference |

|---|---|---|---|

| Potassium Iodide (KI) | TBHP | Cost-effective, avoids sensitive reagents, good yields. | researchgate.net |

| Nitroxide (e.g., AcNH-TEMPO) | Sodium Persulfate | Applicable to diverse substrates, catalytic approach. | researchgate.net |

| Iodine (I2) | TBHP | Simple, inexpensive, and readily available reagents. | researchgate.net |

| Copper (II) complex | TBHP | Can utilize benzyl (B1604629) alcohols or methyl arenes as starting materials. | researchgate.net |

| Iodosobenzene (PhIO) | - (serves as oxidant) | Metal-free, efficient for specific benzamide derivatives. | mdpi.com |

Functional Group Transformations and Aromatic Modifications in the Synthesis Cascade

The synthesis of the 4,5-dimethoxy-2-nitrobenzoyl core relies on precise functionalization of the aromatic ring. A common starting material for this scaffold is veratraldehyde (3,4-dimethoxybenzaldehyde). The nitration of veratraldehyde introduces the nitro group required for the target compound. The two methoxy groups are ortho, para-directing; however, the position between them is sterically hindered. The aldehyde group is a meta-director and deactivating. Therefore, nitration preferentially occurs at the positions ortho to the methoxy groups. The reaction of 3,4-dimethoxybenzaldehyde (B141060) with concentrated nitric acid at controlled temperatures (e.g., 10°C) leads to the formation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is also known as 6-nitroveratraldehyde. prepchem.com

Alternatively, the synthesis can commence from 3,4-dimethoxybenzoic acid. Treatment with nitric acid under controlled conditions affords 4,5-dimethoxy-2-nitrobenzoic acid in high yield and purity. chemicalbook.comcymitquimica.com For instance, reacting 3,4-dimethoxybenzoic acid with 20% nitric acid at 60°C yields the desired 2-nitro product. chemicalbook.com Another method involves the oxidation of 4,5-dimethoxy-2-nitrobenzaldehyde using reagents like sodium chlorite and hydrogen peroxide to produce 4,5-dimethoxy-2-nitrobenzoic acid with excellent yield (93%) and purity (99.5%). chemicalbook.com Theoretical studies, such as detailed DFT analysis of the nitration of 1,2-dimethoxybenzene, suggest that the high regioselectivity is governed by the electronic properties and symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate. nih.govacs.org

| Starting Material | Nitrating Agent | Product | Key Findings | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Conc. Nitric Acid | 4,5-Dimethoxy-2-nitrobenzaldehyde | Yield of 61% after crystallization. | prepchem.com |

| 3,4-Dimethoxybenzoic Acid | 20% Nitric Acid | 4,5-Dimethoxy-2-nitrobenzoic acid | Yield of 77% after purification. | chemicalbook.com |

| 1,2-Dimethoxybenzene | Not specified | 1,2-Dialkoxy-4,5-dinitrobenzene | DFT analysis shows regioselectivity is determined by HOMO symmetry. | nih.govacs.org |

The reduction of the aromatic nitro group in 4,5-dimethoxy-2-nitro-N-phenethylbenzamide to the corresponding amine (2-amino-4,5-dimethoxy-N-phenethylbenzamide) is a critical transformation for creating analogues or intermediates for further synthesis. This reduction must be chemoselective to avoid affecting the amide bond or the methoxy groups.

A wide array of methods is available for the reduction of aromatic nitro compounds. sci-hub.se Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a highly effective and common method. commonorganicchemistry.com However, care must be taken as this method can also reduce other functional groups. commonorganicchemistry.com For substrates sensitive to standard hydrogenation, transfer hydrogenation using formic acid as a hydrogen source with an iron-based catalyst offers a mild, base-free alternative that is tolerant of many functional groups. organic-chemistry.org Metal-based reductions, such as iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl2), are classic, mild methods that can selectively reduce nitro groups in the presence of other reducible functionalities like ketones or esters. commonorganicchemistry.com The mechanism of nitroreduction is a multi-step process, proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. nih.govunimi.it The choice of reagent is crucial for achieving high selectivity and yield, particularly in complex molecules. sci-hub.se

| Reagent/Catalyst System | Conditions | Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| H2, Palladium on Carbon (Pd/C) | Atmospheric or elevated pressure | High efficiency, clean reaction. | Can reduce other functional groups (e.g., C=C bonds). | commonorganicchemistry.com |

| Iron (Fe) Powder | Acidic conditions (e.g., Acetic Acid) | Mild, cost-effective, good chemoselectivity. | Stoichiometric waste (iron salts). | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl2) | Acidic or neutral conditions | Mild, tolerant of many functional groups. | Stoichiometric tin waste. | commonorganicchemistry.com |

| Iron Catalyst, Formic Acid | Mild temperature | Base-free transfer hydrogenation, broad substrate scope. | Catalyst may require specific preparation. | organic-chemistry.org |

| Sodium Sulfide (B99878) (Na2S) | Aqueous or alcoholic solution | Can be selective for one nitro group over another. | Generally does not reduce aliphatic nitro groups. | commonorganicchemistry.com |

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of N-phenethylbenzamides, including the title compound, involves the careful selection of solvents and catalysts to maximize yield, reduce reaction times, and simplify purification. For amide bond formation via the coupling of a carboxylic acid and an amine, the choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective due to their ability to dissolve a wide range of organic compounds, including amides. nih.gov However, there is a push towards safer, greener solvents. Studies have evaluated mixed solvent systems, such as ethanol-ethyl acetate (B1210297), as viable alternatives to hazardous dipolar aprotic solvents. researchgate.net

Catalysis plays a pivotal role in modern amide synthesis, moving away from stoichiometric coupling reagents that generate significant waste. ucl.ac.uk Boronic acid catalysts, for example, have been shown to be effective for the direct amidation of carboxylic acids and amines, proceeding via azeotropic water removal. ucl.ac.ukresearchgate.net Other catalytic systems involve transition metals. A triphenylphosphine-catalysed amidation in anhydrous toluene (B28343) has been reported, demonstrating the potential for catalytic approaches. rsc.org For oxidative amidation routes, solvent choice also influences reaction outcomes; for example, acetonitrile (B52724) was found to be a suitable solvent for the KI/TBHP-catalyzed reaction of aldehydes and amines. researchgate.net The catalyst loading and reaction temperature are also key parameters to optimize, as shown in studies where a higher temperature allowed for a lower catalyst loading while achieving the same conversion. core.ac.uk

| Catalyst Type | Solvent | Reaction Type | Key Optimization Finding | Reference |

|---|---|---|---|---|

| Boronic Acids | Toluene / Xylene | Direct Amidation | Efficient with azeotropic water removal. | ucl.ac.ukresearchgate.net |

| Triphenylphosphine | Anhydrous Toluene | Direct Amidation | Catalytic cycle demonstrated for amide formation. | rsc.org |

| Nickel salts | p-xylene | Amide from Oxime | Higher temperature (155°C) allowed for lower catalyst loading (5 mol%). | core.ac.uk |

| Potassium Iodide (KI) | Acetonitrile | Oxidative Amidation | Acetonitrile provided better conversion than other solvents. | researchgate.net |

| None (Mechanochemistry) | Solvent-free | Direct Amidation | Ball milling of amine and acid chloride offers an efficient, solvent-free route. | mdpi.com |

The synthesis of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide can be designed to align with the principles of green chemistry, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. wjpmr.com

Prevention of Waste & Atom Economy : Catalytic methods are superior to stoichiometric ones. acs.org For the amide formation step, using catalytic oxidative amidation or direct catalytic amidation significantly improves atom economy compared to traditional coupling reagents (e.g., carbodiimides), which generate stoichiometric byproducts. ucl.ac.uk Oxidative amidation is particularly atom-efficient, producing only water as a byproduct. ucl.ac.uk

Less Hazardous Chemical Syntheses : The choice of reagents is critical. For the nitro reduction step, catalytic transfer hydrogenation with formic acid is a greener alternative to using heavy metal reagents like tin(II) chloride. organic-chemistry.org

Safer Solvents and Auxiliaries : Traditional solvents like dichloromethane are being replaced with greener alternatives. researchgate.net Research into safe mixed solvents (e.g., ethanol/ethyl acetate) or water-based systems helps reduce environmental impact. researchgate.net Solvent-free methods, such as mechanochemical synthesis via ball milling, represent an ideal green approach by eliminating solvents entirely. mdpi.comresearchgate.net

Design for Energy Efficiency : Reactions that can be run at ambient temperature and pressure are preferred. Microwave-assisted synthesis can sometimes offer faster reaction times and lower energy consumption compared to conventional heating. chemmethod.com

Use of Catalysis : As discussed, employing catalysts for amide formation and nitro reduction is a core green chemistry principle. acs.org Catalysts allow for reactions with lower energy requirements and less waste. chemmethod.com Biocatalysis, using enzymes like nitrile hydratase, offers a highly selective and environmentally benign route to amide intermediates under mild, aqueous conditions. rsc.orgnih.gov

By integrating these principles, the synthesis can be made more sustainable, economical, and environmentally friendly.

| Green Chemistry Principle | Application in Synthesis of Target Compound | Reference |

|---|---|---|

| Atom Economy | Employing catalytic oxidative amidation, where the only byproduct is water. | ucl.ac.uk |

| Safer Solvents | Replacing hazardous solvents like dichloromethane with greener options like ethanol-ethyl acetate mixtures or water. | researchgate.net |

| Catalysis | Using catalytic methods (e.g., boronic acids, enzymes) for amide bond formation instead of stoichiometric reagents. | ucl.ac.ukacs.orgnih.gov |

| Reduce Derivatives | Using highly selective enzymes can avoid the need for protecting/deprotecting steps. | acs.orgrsc.org |

| Safer Chemistry for Accident Prevention | Solvent-free mechanosynthesis minimizes risks associated with handling, storing, and disposing of flammable or toxic solvents. | mdpi.com |

Mechanistic Investigations of Reaction Pathways for 4,5 Dimethoxy 2 Nitro N Phenethylbenzamide Synthesis

Elucidation of Amide Bond Formation Mechanisms

The crucial step in the synthesis of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide is the formation of the amide bond between 4,5-dimethoxy-2-nitrobenzoic acid and phenethylamine (B48288). While direct condensation of a carboxylic acid and an amine is possible at high temperatures, it is often inefficient. rushim.ru Therefore, coupling reagents are widely employed to activate the carboxylic acid for nucleophilic attack by the amine at room temperature. rushim.ru

A prevalent method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comnih.gov The mechanism proceeds through several key steps:

Activation of the Carboxylic Acid: The carbodiimide (B86325) (EDC) reacts with the carboxylic acid (4,5-dimethoxy-2-nitrobenzoic acid) to form a highly reactive O-acylisourea intermediate. This step involves the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid, making the central carbon atom highly electrophilic and susceptible to attack by the carboxylate anion. rushim.runih.gov

Formation of an Active Ester (with HOBt): The O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea byproduct. To prevent this and enhance the efficiency of the reaction, an additive like HOBt is used. luxembourg-bio.comnih.gov HOBt reacts with the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines. luxembourg-bio.com This two-step activation process minimizes side reactions and reduces the risk of racemization if chiral centers are present. researchgate.net

Nucleophilic Attack by the Amine: The primary amine, phenethylamine, then attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, expelling HOBt and forming the desired amide product, 4,5-dimethoxy-2-nitro-N-phenethylbenzamide. The HOBt is regenerated and can participate in the catalytic cycle again. luxembourg-bio.com The EDC is consumed and converted into a water-soluble urea (B33335) derivative, which can be easily removed during workup. nih.gov

| Method | Activating Agent(s) | Key Intermediate | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbodiimide Coupling | EDC or DCC | O-acylisourea | Room temperature, organic solvent (e.g., DMF, CH₂Cl₂) | High yields, mild conditions. rushim.ru | Potential for N-acylurea formation, racemization. researchgate.net |

| Carbodiimide/Additive | EDC/HOBt or EDC/NHS | Active ester (e.g., HOBt ester) | Room temperature, organic solvent | Suppresses side reactions and racemization, improves yields. luxembourg-bio.comresearchgate.net | Requires additional reagents. |

| Direct Thermal Condensation | None (Heat) | Tetrahedral intermediate | High temperatures (>100 °C) | Atom economical, no coupling agents needed. | Harsh conditions, not suitable for sensitive molecules. rushim.ru |

Reaction Kinetics and Thermodynamic Considerations of Key Synthetic Steps

Kinetic studies of carbodiimide-mediated couplings have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate. luxembourg-bio.comnih.gov The rate of this reaction is highly dependent on pH. The reaction is typically fastest when there is a significant concentration of both the protonated, more reactive form of the carbodiimide and the deprotonated, nucleophilic carboxylate. nih.govnih.gov The rate constant for the reaction between a carboxylate and doubly protonated EDC in an organic solvent like NMP has been measured to be significantly higher (on the order of 10⁴ M⁻¹s⁻¹) than in water. luxembourg-bio.comnih.gov

Nitration: The introduction of the nitro group onto the 4,5-dimethoxybenzoyl precursor is achieved through electrophilic aromatic substitution (EAS). This reaction is typically highly exothermic and thermodynamically favorable. The kinetics of nitration are dependent on the concentration of the active electrophile, the nitronium ion (NO₂⁺), and the nucleophilicity of the aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.com The formation of the nitronium ion from nitric acid is catalyzed by a strong acid like sulfuric acid. masterorganicchemistry.com

The rate of nitration is significantly influenced by the substituents already present on the benzene (B151609) ring. msu.edu Activating groups, which donate electron density to the ring, increase the reaction rate, while deactivating groups, which withdraw electron density, decrease it. libretexts.org The two methoxy (B1213986) groups in the precursor are strong activating groups, making the ring highly reactive towards nitration.

| Reaction Step | Parameter | Typical Value | Significance |

|---|---|---|---|

| Amide Bond Formation (EDC/HOBt) | Rate Constant (k) for R-COOH + EDC | ~10⁴ M⁻¹s⁻¹ (in NMP) luxembourg-bio.com | Indicates a fast activation step, often rate-limiting. nih.gov |

| ΔH (Amide formation) | -135 kJ/mol (for a specific case) luxembourg-bio.com | Highly exothermic, indicating a strong thermodynamic driving force for the coupling step. | |

| Electrophilic Nitration | Relative Rate (vs. Benzene) | Anisole: ~10³-10⁴ msu.edu | Methoxy groups are strongly activating, leading to a much faster reaction than with unsubstituted benzene. |

| Activation Energy (Ea) | Lower for activated rings utexas.edu | Activating groups stabilize the transition state, lowering the energy barrier for reaction. |

Characterization and Reactivity of Intermediates and Transition States in Nitro and Dimethoxy Introduction

The synthesis of the target molecule relies on the precursor 4,5-dimethoxy-2-nitrobenzoic acid. This precursor is most plausibly synthesized by the nitration of 3,4-dimethoxybenzoic acid. The regioselectivity of this nitration is dictated by the electronic effects of the existing substituents. Both methoxy groups and the carboxylic acid group direct the position of the incoming electrophile. The methoxy groups are strongly activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. uomustansiriyah.edu.iqutexas.edu The position of nitration is ortho to one methoxy group and meta to the carboxylic acid, a result of the powerful activating effect of the methoxy groups dominating the directing effects.

The mechanism of this electrophilic aromatic substitution proceeds through a high-energy cationic intermediate known as a σ-complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.com

Formation of the π-complex: Initially, the electrophile (NO₂⁺) is attracted to the electron-rich π-system of the dimethoxy-substituted benzene ring, forming a loosely associated π-complex. This complex is not position-specific.

Transition State 1 and Formation of the σ-complex (Wheland Intermediate): The reaction proceeds through a high-energy transition state to form the σ-complex. In this step, the aromaticity of the ring is broken as a pair of π-electrons forms a new sigma bond with the nitrogen atom of the nitronium ion. masterorganicchemistry.com This is typically the rate-determining step of the reaction. lumenlearning.com The resulting carbocation is stabilized by resonance, with the positive charge delocalized over the remaining π-system and, importantly, onto the oxygen atoms of the methoxy groups. This resonance stabilization is why the methoxy groups are strongly activating.

Characterization of the Wheland Intermediate: The Wheland intermediate is a true reaction intermediate, residing in a potential energy well between two transition states. researchgate.net While highly reactive, certain σ-complexes have been observed and characterized, particularly at low temperatures, using spectroscopic methods like NMR. acs.orgresearchgate.net For the nitration of 3,4-dimethoxybenzoic acid, three possible Wheland intermediates could be formed, leading to substitution at positions 2, 5, or 6. The most stable intermediate is the one leading to the 2-nitro product, as the positive charge can be effectively delocalized by both methoxy groups without placing a positive charge adjacent to the electron-withdrawing carboxyl group.

Transition State 2 and Re-aromatization: The final step is the rapid deprotonation of the σ-complex by a weak base (such as H₂O or HSO₄⁻), which occurs via a second, lower-energy transition state. This step restores the aromaticity of the ring and yields the final product, 4,5-dimethoxy-2-nitrobenzoic acid. masterorganicchemistry.com

The introduction of the dimethoxy groups is typically not performed on a pre-existing nitro-substituted ring. Instead, the synthesis starts with a commercially available precursor that already contains the 3,4-dimethoxy substitution pattern, such as 3,4-dimethoxybenzoic acid or veratraldehyde, which is then nitrated.

Structure Property Relationships in 4,5 Dimethoxy 2 Nitro N Phenethylbenzamide and Its Analogs

Conformational Analysis and Stereochemical Considerations in Solution and Solid State

The spatial arrangement of atoms in 4,5-dimethoxy-2-nitro-N-phenethylbenzamide is not static and can be influenced by its physical state. In the solid state, crystal packing forces often lock the molecule into a single, low-energy conformation. Crystal structure analyses of analogous benzamides reveal that the amide group tends to adopt a trans conformation. elsevierpure.com For instance, in the crystal structure of 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the molecule is not planar, with the central amide unit forming significant dihedral angles with the two benzene (B151609) rings. nih.gov The methoxy (B1213986) and nitro substituents, however, tend to lie nearly coplanar with their respective benzene rings. nih.gov Similarly, in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the benzene rings are nearly coplanar, and an intramolecular hydrogen bond is observed between the imino group and a methoxy group. nih.gov Such intramolecular interactions can significantly influence the preferred conformation in the solid state.

In solution, the molecule generally possesses greater conformational freedom. The rotation around single bonds, such as the C-N amide bond and the bonds connecting the phenyl and ethyl groups, becomes more facile. Studies on related N-phenethylbenzamide structures indicate that a dynamic equilibrium between different conformers can exist in solution. nih.gov The exact nature of this equilibrium and the predominant conformation depend on factors like the solvent and temperature. nih.govnih.gov For example, dissolving a crystalline form of a related compound can lead to a dynamic equilibrium between multiple conformations in solution. nih.gov

A key stereochemical feature in substituted benzamides is the potential for atropisomerism, which is axial chirality arising from restricted rotation around the aryl-carbonyl bond. nih.gov This is particularly relevant when bulky substituents are present in the ortho positions of the benzamide (B126) ring, which can create a high enough barrier to rotation to allow for the isolation of individual enantiomers. nih.gov While 4,5-dimethoxy-2-nitro-N-phenethylbenzamide itself does not have ortho substituents that would lead to stable atropisomers at room temperature, the principle is crucial in the broader context of its analogs.

| Feature | Solid State | Solution State |

| Conformation | Typically a single, low-energy conformation due to crystal packing forces. elsevierpure.com | Often a dynamic equilibrium of multiple conformers. nih.gov |

| Amide Bond | Predominantly trans conformation observed in crystal structures of analogs. elsevierpure.com | Trans conformation is generally favored, but rotation can occur. |

| Intramolecular Interactions | Can lock the molecule into a specific conformation (e.g., hydrogen bonding). nih.gov | Interactions with solvent molecules become significant and can influence conformation. |

| Rotational Freedom | Restricted rotation around single bonds. nih.gov | Increased rotational freedom around sigma bonds. nih.gov |

Influence of Substituent Effects on Molecular Reactivity and Electronic Properties within the Benzamide Core and Side Chain

The chemical reactivity and electronic landscape of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide are profoundly influenced by its substituent groups: the two methoxy (-OCH3) groups, the nitro (-NO2) group on the benzamide core, and the phenethyl side chain. These groups exert their influence through a combination of inductive and resonance effects.

The nitro group is a powerful electron-withdrawing group, both by induction and resonance. lumenlearning.comlibretexts.org This significantly deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic substitution reactions by reducing the electron density of the ring. lumenlearning.comlibretexts.org The electron-withdrawing nature of the nitro group also increases the acidity of the amide N-H proton, making it more likely to participate in hydrogen bonding. mdpi.com

The interplay of these substituents creates a specific electronic distribution. The nitro group strongly pulls electron density away from the ring, particularly from the positions ortho and para to it. The methoxy groups push electron density into the ring, also favoring the ortho and para positions. The net effect on the molecule's reactivity at different positions is a complex sum of these competing influences.

| Substituent | Position | Electronic Effect | Impact on Benzamide Core Reactivity |

| Nitro (-NO2) | 2 | Strong electron-withdrawing (Inductive & Resonance). lumenlearning.com | Deactivates the ring towards electrophilic substitution. lumenlearning.comlibretexts.org Increases acidity of amide N-H. |

| Methoxy (-OCH3) | 4 | Electron-donating (Resonance) > Electron-withdrawing (Inductive). lumenlearning.com | Activates the ring towards electrophilic substitution. lumenlearning.comlibretexts.org |

| Methoxy (-OCH3) | 5 | Electron-donating (Resonance) > Electron-withdrawing (Inductive). lumenlearning.com | Activates the ring towards electrophilic substitution. lumenlearning.comlibretexts.org |

| N-phenethyl | Amide N | Can influence overall lipophilicity and steric hindrance. nih.gov | Modulates the properties of the amide bond. |

Theoretical Studies on Molecular Interactions and Binding Motifs (Focus on chemical interactions, excluding biological effects/clinical relevance)

Computational chemistry provides powerful tools to investigate the non-covalent interactions and potential binding modes of molecules like 4,5-dimethoxy-2-nitro-N-phenethylbenzamide from a purely chemical standpoint.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. walshmedicalmedia.com From a chemical perspective, this allows for the exploration of potential intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, that would govern the association of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide with a hypothetical binding partner. mdpi.com

In the context of this molecule, several key functional groups would be critical in forming such interactions:

The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

The nitro group's oxygen atoms are strong hydrogen bond acceptors.

The methoxy groups' oxygen atoms can also accept hydrogen bonds.

The two aromatic rings (the benzamide core and the phenethyl group) can participate in pi-pi stacking or hydrophobic interactions with other aromatic systems.

Docking studies on related benzamide derivatives have highlighted the importance of these interactions in determining binding affinity and orientation within a binding site. nih.govspast.org The specific geometry and electronic properties endowed by the nitro and dimethoxy substituents would define a unique pharmacophore model for interaction, dictating which complementary chemical environments it would favorably bind to. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific property or activity. wikipedia.org In a non-biological context, QSAR can be used to predict chemical properties like reactivity, solubility, or chromatographic retention time. This is often referred to as Quantitative Structure-Property Relationship (QSPR). wikipedia.org

For a series of analogs of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, a QSAR/QSPR study would involve calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Examples of Relevant Molecular Descriptors:

Topological Descriptors: Describe the connectivity and branching of the molecule.

Electronic Descriptors: Include parameters like dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies lipophilicity. researchgate.net

Steric Descriptors: Describe the size and shape of the molecule.

By varying the substituents on the benzamide or phenethyl rings and measuring a specific chemical property, a regression model can be developed. researchgate.net For example, a QSAR model could predict the rate of a specific chemical reaction based on the electronic parameters of the substituents. Studies on nitroaromatic compounds have successfully used QSAR to model properties like toxicity, which is fundamentally linked to chemical reactivity. nih.govdergipark.org.tr Such models can reveal that properties are influenced by a combination of factors, such as the hydrophobicity and the electrophilicity of the compounds. researchgate.net

Derivatization and Chemical Transformations of 4,5 Dimethoxy 2 Nitro N Phenethylbenzamide

Chemical Modifications of the Nitro Group: Reduction, Substitution, and Related Reactions

The nitro group is one of the most versatile functional groups in organic synthesis, and its transformation is a cornerstone of aromatic chemistry. wikipedia.org In the context of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, the electron-withdrawing nitro group significantly influences the chemical properties of the aromatic ring and is itself a prime target for modification, primarily through reduction.

The reduction of aromatic nitro compounds is a well-established and industrially significant reaction, often serving as the primary route to aromatic amines. sci-hub.seunimi.it The transformation of the nitro group in 4,5-dimethoxy-2-nitro-N-phenethylbenzamide can yield several different products depending on the reagents and reaction conditions employed. The primary product of a complete reduction is the corresponding aniline (B41778) derivative, 4,5-dimethoxy-2-amino-N-phenethylbenzamide. This transformation is a critical step in the synthesis of many biologically active compounds. researchgate.netnih.gov

A variety of methods exist for this reduction:

Catalytic Hydrogenation: This is one of the most common and efficient methods. It involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, and Raney nickel are frequently used. wikipedia.orggoogle.com The reaction is typically clean and high-yielding. For instance, catalytic hydrogenation of similar nitroaromatic compounds is often carried out at temperatures ranging from 20 to 200°C. google.com The use of formic acid salts, like ammonium (B1175870) formate, with a Pd/C catalyst offers a greener alternative known as catalytic transfer hydrogenation. mdpi.com

Metal-Acid Systems: The classic Béchamp reduction, using iron filings in an acidic medium (like acetic or hydrochloric acid), is a well-established method for converting nitroarenes to anilines. sci-hub.seunimi.it Other metal systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid, are also effective. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the reduction, which is particularly useful for the selective reduction of one nitro group in the presence of another. wikipedia.org

Under controlled conditions, the reduction can be stopped at intermediate stages. The six-electron reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov The formation of the arylhydroxylamine, 4,5-dimethoxy-2-(hydroxyamino)-N-phenethylbenzamide, is possible using specific reagents like zinc dust with ammonium chloride or carefully controlled catalytic hydrogenation with Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.org These hydroxylamine derivatives are often reactive intermediates themselves. nih.gov

While direct nucleophilic substitution of the nitro group is difficult, it strongly activates the aromatic ring towards such reactions, particularly at the positions ortho and para to it. nih.gov

Functionalization of the Dimethoxy Phenyl Moiety

The dimethoxy phenyl moiety of the molecule offers additional sites for chemical modification. The two methoxy (B1213986) groups and the positions on the aromatic ring can be targeted for functionalization.

A key reaction is aromatic nucleophilic substitution (SNAr). The powerful electron-withdrawing effect of the ortho-nitro group activates the ring for nucleophilic attack. In di-alkoxy nitrobenzene (B124822) systems, it has been shown that an alkoxy group can act as a leaving group in the presence of a strong nucleophile. nih.gov For 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, the methoxy group at the C-5 position (ortho to the nitro group in terms of activation, though meta in numbering) could potentially be displaced by nucleophiles under specific conditions. For example, studies on 2,4-dimethoxynitrobenzene have demonstrated that transetherification can occur with exclusive ortho-selectivity with respect to the nitro group. nih.gov

Other potential modifications include:

Demethylation: The methoxy groups can be cleaved to form the corresponding dihydroxy derivative using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would yield 4,5-dihydroxy-2-nitro-N-phenethylbenzamide, providing phenolic hydroxyl groups that can be further functionalized.

Electrophilic Aromatic Substitution: The remaining unsubstituted position on the benzene (B151609) ring (C-6) is activated by the two methoxy groups but deactivated by the adjacent nitro and amide functionalities. Electrophilic substitution reactions, such as halogenation or nitration, would likely be challenging and require forcing conditions. The directing effects of the powerful activating methoxy groups would compete with the deactivating groups, making regioselectivity an important consideration.

Structural Variations and Chemical Alterations on the Phenethyl Side Chain

The N-phenethyl side chain provides another avenue for creating structural diversity. Modifications can be made to both the ethyl linker and the terminal phenyl group.

The synthesis of the parent compound likely involves the coupling of 4,5-dimethoxy-2-nitrobenzoic acid with phenethylamine (B48288). researchgate.net By substituting phenethylamine with other substituted amines, a wide array of analogs can be generated. Research on related nitrobenzamides demonstrates the feasibility of this approach. For example, N-(3-chlorophenethyl)-4-nitrobenzamide has been synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine, indicating that substituents like halogens are well-tolerated on the phenethyl ring. mdpi.com

Further variations could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen, nitro) at different positions on the phenethyl ring can systematically probe structure-activity relationships.

Modification of the Ethyl Bridge: The length of the alkyl chain connecting the amide nitrogen to the phenyl ring can be altered. Analogs with N-benzyl, N-(3-phenylpropyl), or branched alkyl chains could be synthesized. The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide shows that significant steric bulk can be incorporated at this position. mdpi.com

Amide Bond Modification: The amide bond itself can be a target for chemical transformation. It can be hydrolyzed back to the carboxylic acid and amine precursors under acidic or basic conditions, or it can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 4,5-dimethoxy-2-nitro-N-phenethylbenzylamine.

Design and Synthesis of Novel Analogs for Advanced Chemical Property Exploration

The design and synthesis of novel analogs of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide are driven by the search for compounds with enhanced or specific chemical or biological properties. nih.govnih.govresearchgate.net The synthetic strategies leverage the chemical reactivity of the different moieties discussed previously.

A common approach in medicinal chemistry is the creation of a compound library by systematically modifying a lead scaffold. nih.gov For 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, a rational design strategy can be envisioned in multiple steps:

Core Intermediate Synthesis: The synthesis would begin with a key intermediate, likely 4,5-dimethoxy-2-nitrobenzoic acid or its corresponding acid chloride. researchgate.net

Side Chain Variation: This core intermediate can be coupled with a library of diverse primary and secondary amines to generate a wide range of N-substituted benzamides, exploring different lengths, branching, and electronic properties of the side chain. mdpi.comnih.gov

Aromatic Ring Functionalization: The resulting library of nitro-compounds can then undergo further derivatization. The most straightforward path is the reduction of the nitro group to an amine (e.g., creating a library of 2-amino-N-substituted benzamides). google.com This newly formed amino group is a versatile handle for subsequent reactions, such as acylation, sulfonylation, or diazotization followed by substitution, greatly expanding the chemical space. researchgate.netresearchgate.net

Advanced Modifications: More complex analogs could be designed by altering the dimethoxy phenyl core itself, for instance, through demethylation followed by re-alkylation to introduce different ether groups, or through nucleophilic substitution of one of the methoxy groups. nih.govmdpi.com

This systematic approach, combining modifications at the nitro group, the dimethoxy phenyl ring, and the phenethyl side chain, allows for a thorough exploration of the chemical properties of this class of compounds. nih.govmdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 4,5 Dimethoxy 2 Nitro N Phenethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton. The aromatic protons on the dimethoxy-nitrophenyl ring typically appear as singlets due to their specific substitution pattern. The protons of the two methoxy (B1213986) groups also present as sharp singlets, usually in the range of 3.8-4.0 ppm. The phenethyl moiety gives rise to more complex signals, with the methylene (B1212753) protons adjacent to the nitrogen appearing as a triplet and the other methylene group also as a triplet, both coupled to each other. The five protons of the unsubstituted phenyl ring typically show complex multiplets in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found downfield. The carbon atoms of the two aromatic rings, the methoxy groups, and the two methylene groups of the phenethyl chain all resonate at specific chemical shifts, confirming the carbon skeleton of the molecule.

Interactive Data Table: Representative NMR Data

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H (nitro-substituted ring) | ~7.5 (s), ~7.2 (s) | ~153, ~147, ~139, ~110, ~108 |

| Aromatic H (phenethyl ring) | ~7.3-7.2 (m) | ~138, ~129, ~128, ~126 |

| Methoxy H (-OCH₃) | ~3.9 (s), ~3.8 (s) | ~56 |

| Methylene H (-CH₂-CH₂-) | ~3.6 (t), ~2.9 (t) | ~41, ~35 |

| Amide H (-NH-) | ~8.5 (t) | N/A |

| Carbonyl C (-C=O) | N/A | ~164 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₁₇H₁₈N₂O₅.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) include cleavage of the amide bond, leading to the formation of the 4,5-dimethoxy-2-nitrobenzoyl cation and the phenethylaminyl radical or cation. Further fragmentation of these ions can also be observed, providing additional structural confirmation.

Interactive Data Table: Key Mass Spectrometry Fragments

| Fragment | Proposed Structure | m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺ | C₁₇H₁₈N₂O₅ | 330 |

| [M-NO₂]⁺ | C₁₇H₁₈N₂O₃ | 284 |

| [C₉H₉N₂O₄]⁺ | 4,5-dimethoxy-2-nitrobenzoyl cation | 211 |

| [C₈H₁₀N]⁺ | Phenethylaminyl cation | 120 |

| [C₈H₉]⁺ | Phenylethyl cation | 105 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 4,5-dimethoxy-2-nitro-N-phenethylbenzamide. The IR spectrum will show characteristic absorption bands. A strong absorption band is expected for the C=O (carbonyl) stretching of the amide group, typically around 1640-1680 cm⁻¹. The N-H stretching of the amide will appear as a band around 3300 cm⁻¹. The nitro group (-NO₂) will show two strong stretching vibrations, one symmetric and one asymmetric, typically in the regions of 1335-1385 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The C-O stretching of the methoxy groups and the C-H stretching of the aromatic and aliphatic parts will also be visible.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings and a nitro group leads to strong UV absorption. The spectrum is expected to show absorption maxima corresponding to π → π* transitions of the aromatic systems and n → π* transitions associated with the nitro and carbonyl groups. These can be useful for quantitative analysis using techniques like HPLC-UV.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide would provide precise bond lengths, bond angles, and torsion angles. This analysis would reveal the conformation of the phenethyl group relative to the benzamide (B126) moiety and the planarity of the aromatic rings. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H and the oxygen atoms of the nitro or carbonyl groups, which govern the crystal packing.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide. A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective. Detection is typically achieved using a UV detector set at a wavelength where the compound has strong absorbance. The retention time of the main peak is characteristic of the compound, and the peak area can be used to quantify its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on the mass spectrum of the eluting peak. This technique is particularly useful for identifying volatile impurities.

Computational Chemistry and Theoretical Modeling of 4,5 Dimethoxy 2 Nitro N Phenethylbenzamide

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 4,5-dimethoxy-2-nitro-N-phenethylbenzamide. scholarsresearchlibrary.com Methods such as DFT with the B3LYP functional have been shown to provide a reliable balance between accuracy and computational cost for studying aromatic nitro compounds and benzamides. scholarsresearchlibrary.comsrce.hrresearchgate.net

Electronic Structure and Molecular Orbitals: The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. globalresearchonline.net For 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would likely be concentrated on the electron-withdrawing nitrobenzene (B124822) moiety. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. globalresearchonline.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, provide a quantitative framework for understanding and predicting reactivity. nih.gov

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electronic structure.

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.

These parameters are derived from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). The study of these descriptors for similar nitroaromatic compounds has been crucial in predicting their potential interactions and reaction pathways. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. researchgate.net For the title compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating sites for electrophilic attack, while regions of positive potential would highlight areas susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Due to the presence of several rotatable bonds, particularly in the N-phenethyl and amide linkage, 4,5-dimethoxy-2-nitro-N-phenethylbenzamide is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape and flexibility. tanaffosjournal.irnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's dynamic behavior over time. tanaffosjournal.ir For a molecule like 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, an all-atom MD simulation in a suitable solvent environment would reveal the accessible conformations and the energy barriers between them. nih.gov This analysis is crucial as the three-dimensional structure of a molecule dictates its properties and interactions. The simulation can track the dihedral angles of key rotatable bonds, such as the N-C(sp³) and C(sp³)-C(aryl) bonds of the phenethyl group and the C(aryl)-C(O) amide bond, to identify the most stable and populated conformers in solution. researchgate.net The flexibility of different molecular regions can be quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions over the course of the simulation. nih.gov Such studies on related benzamide (B126) derivatives have demonstrated that intramolecular hydrogen bonding and steric factors significantly influence the preferred conformations. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Chemical Reactivity

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be used to interpret experimental spectra or to validate the computed structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, GIAO calculations would provide theoretical chemical shifts for all proton and carbon atoms. rsc.orgnih.gov These predicted values, when compared to experimental data, can help in the unambiguous assignment of NMR signals, especially for complex aromatic regions. wisc.edu The accuracy of the prediction depends on the chosen level of theory and basis set. nih.govresearchgate.net

IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed from the vibrational frequencies obtained after a geometry optimization calculation. longdom.orgarxiv.org DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. globalresearchonline.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational method. globalresearchonline.net The predicted IR spectrum would show characteristic peaks corresponding to the vibrational modes of the functional groups present in 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, such as the N-H stretch of the amide, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C-O stretches of the methoxy (B1213986) groups. globalresearchonline.net Comparing the computed spectrum with an experimental one aids in the detailed assignment of vibrational bands. diva-portal.org

Chemical Reactivity: Beyond the global reactivity descriptors mentioned in section 7.1, quantum chemical calculations can be used to model specific reaction pathways. rsc.org By locating transition state structures and calculating activation energies, it is possible to predict the feasibility and kinetics of potential chemical reactions involving the molecule. For instance, the reduction of the nitro group is a common reaction for nitroaromatic compounds, and DFT calculations can be used to investigate the mechanism of this transformation. srce.hrresearchgate.net

In Silico Property Prediction (e.g., ADMET for chemical characteristics, excluding toxicological outcomes)

In the early stages of chemical research, in silico methods are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. nih.govnih.gov These predictions are based on the molecule's structure and help to assess its "drug-likeness" and potential pharmacokinetic profile from a chemical characteristics standpoint. researchgate.netnih.gov Various physicochemical properties that influence these characteristics can be calculated using computational tools. researchgate.net

Below is a table of predicted physicochemical properties for 4,5-dimethoxy-2-nitro-N-phenethylbenzamide, which are key components of an initial chemical characterization.

These predicted values offer a preliminary assessment of the molecule's characteristics. For example, the Topological Polar Surface Area (TPSA) is a descriptor used to estimate cell permeability, and the partition coefficient (LogP) indicates the molecule's lipophilicity. researchgate.net These in silico predictions are valuable for prioritizing compounds in research and development by flagging potential liabilities in their chemical properties early on. researchgate.net

Table of Mentioned Compounds

Strategic Applications of 4,5 Dimethoxy 2 Nitro N Phenethylbenzamide in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of More Complex Organic Architectures

The principal application of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide is as a pivotal intermediate in multi-step synthetic pathways. Its structure is particularly well-suited for the construction of heterocyclic systems, which are foundational to many complex organic molecules.

A critical transformation involves the reduction of the nitro group to an amine. This reaction converts the starting material into 4,5-dimethoxy-2-amino-N-phenethylbenzamide, a versatile precursor for various cyclization reactions. This amino derivative is a key component in synthetic routes inspired by alkaloids and other natural products. mdpi.com For instance, the general class of N-phenethylbenzamides is instrumental in building 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. mdpi.com

The synthesis of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide itself typically begins with 4,5-dimethoxy-2-nitrobenzoic acid. This acid is activated and then coupled with phenethylamine (B48288) to form the target amide bond. The initial nitration of 3,4-dimethoxybenzaldehyde (B141060) is a common starting point for obtaining the necessary benzoic acid precursor. prepchem.com

Table 1: Synthesis of Precursor 4,5-Dimethoxy-2-nitrobenzaldehyde

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Concentrated Nitric Acid | 10°C, 20 hours | 4,5-Dimethoxy-2-nitrobenzaldehyde | 61% | prepchem.com |

Once synthesized, the strategic placement of the nitro group ortho to the amide linkage allows for specific and directed chemical modifications, making it a valuable building block for complex molecular designs. sciforum.net

Potential in the Development of Specialty Chemicals (excluding medicinal or toxicological applications)

While much of the research involving nitrobenzamide derivatives is directed toward pharmacology, the underlying chemistry has implications for the development of specialty chemicals. mdpi.com The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, opening pathways to new materials.

Derivatives of 4,5-dimethoxy-2-nitro-N-phenethylbenzamide could find utility in the synthesis of:

Photolabile Protecting Groups: The structurally related 4,5-dimethoxy-2-nitrobenzyl alcohol is used to create photolabile protecting groups, which are moieties that can be removed from a molecule using light. This suggests that derivatives of the title compound could be engineered for applications in photolithography or light-directed synthesis.

Organometallic Materials: The carboxylic acid precursor, 4,5-dimethoxy-2-nitrobenzoic acid, has been used to synthesize organotin esters. researchgate.net These materials exhibit interesting structural diversity and have been investigated for their biocidal properties against fungi and bacteria, indicating a potential application in materials preservation. researchgate.netnih.gov